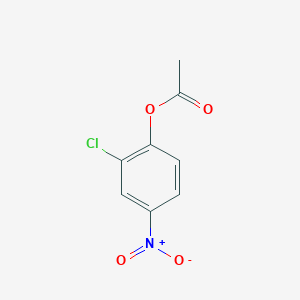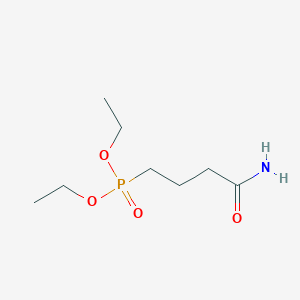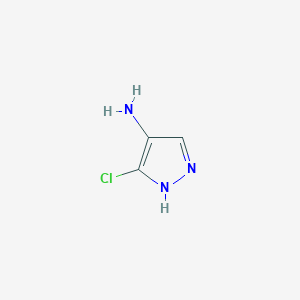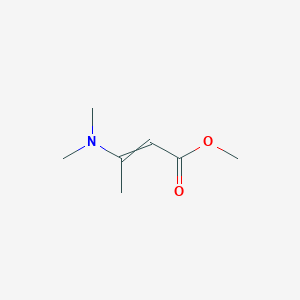
2,3-Dibromo-4-méthylthiophène
Vue d'ensemble
Description
2,3-Dibromo-4-methylthiophene is a chemical compound with the empirical formula C5H4Br2S . It has a molecular weight of 255.96 . This compound is used as a reagent in the synthesis of hyper-branched polymers with tunable branching .
Synthesis Analysis
The synthesis of 2,3-Dibromo-4-methylthiophene and its derivatives often involves the Suzuki coupling reaction . This reaction is a convenient method for carbon-carbon bond formations in organic molecules .Molecular Structure Analysis
The molecular structure of 2,3-Dibromo-4-methylthiophene is characterized by a thiophene ring substituted with bromine atoms at the 2 and 3 positions and a methyl group at the 4 position .Chemical Reactions Analysis
2,3-Dibromo-4-methylthiophene can undergo various chemical reactions. For instance, it can participate in palladium(0) catalyzed Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
2,3-Dibromo-4-methylthiophene is a liquid at room temperature with a density of 1.984 g/mL at 25 °C . Its molecular weight is 255.96 .Applications De Recherche Scientifique
Applications pharmaceutiques
“2,3-Dibromo-4-méthylthiophène” est utilisé dans la synthèse de dérivés de pyrazolo[3,4-d]pyrimidine qui agissent comme inhibiteurs d'une variété de virus, notamment l'entérovirus humain, le coxsackievirus, l'échovirus, le virus de la grippe, le virus de l'herpès simplex et le rhinovirus. Il est également utilisé dans la création d'agonistes oraux du récepteur nicotinique α7 .
Produits agrochimiques
Ce composé sert d'intermédiaire dans la production de produits agrochimiques, contribuant au développement de pesticides et d'herbicides qui protègent les cultures des ravageurs et des maladies .
Ignifugeants
En raison de ses propriétés chimiques, “this compound” est utilisé comme ignifugeant, ajoutant des qualités résistantes au feu aux matériaux .
Production de colorants et de pigments
Il agit comme précurseur dans la production de divers colorants et pigments, offrant un spectre de couleurs pour un usage industriel et artistique .
Cosmétiques et parfums
Le composé trouve son application dans l'industrie cosmétique comme ingrédient dans les parfums, améliorant le profil olfactif des produits de beauté .
Additif de fluide de forage
Dans l'industrie pétrolière, il est utilisé comme additif de fluide de forage, aidant à la lubrification et au refroidissement des mèches de forage pendant le processus d'extraction .
Catalyseur dans l'industrie métallurgique
“this compound” sert de catalyseur dans l'industrie métallurgique, facilitant diverses réactions chimiques lors du traitement des métaux .
Synthèse de polymères hyper-ramifiés
C'est aussi un réactif utilisé dans la synthèse de polymères hyper-ramifiés avec des propriétés de ramification réglables, qui ont des applications dans les revêtements, les adhésifs et d'autres matériaux .
Mécanisme D'action
Target of Action
2,3-Dibromo-4-methylthiophene is primarily used in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in the organic molecules that participate in the reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, the 2,3-Dibromo-4-methylthiophene is coupled with an organoboron compound in the presence of a palladium catalyst . The palladium catalyst facilitates the transfer of the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction involves the coupling of an organoboron compound with a halide or pseudo-halide . The 2,3-Dibromo-4-methylthiophene serves as the halide in this reaction .
Result of Action
The result of the action of 2,3-Dibromo-4-methylthiophene is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for organic electronics .
Action Environment
The action of 2,3-Dibromo-4-methylthiophene is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction can be carried out in a variety of environments, including aqueous and organic solvents . The stability of 2,3-Dibromo-4-methylthiophene is also an important factor, as it needs to be stable under the reaction conditions .
Safety and Hazards
Orientations Futures
Research on 2,3-Dibromo-4-methylthiophene and its derivatives is ongoing, with a focus on their synthesis and potential applications. For instance, they have been used in the synthesis of conjugated polythiophenes, which exhibit special optical and electrical properties . These compounds have potential applications in material science, including use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells .
Propriétés
IUPAC Name |
2,3-dibromo-4-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2S/c1-3-2-8-5(7)4(3)6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYLRMUZATVKLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560174 | |
| Record name | 2,3-Dibromo-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125257-38-7 | |
| Record name | 2,3-Dibromo-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dibromo-4-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)




